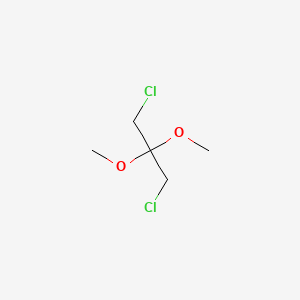
Urea, N-3-pyridinyl-
描述
Synthesis Analysis
The synthesis of unsymmetrical ureas, such as N-aryl-N’-pyridylurea, has been reported . This synthesis involves the use of aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement . In particular, benzamides, picolinamide, nicotinamide, and isonicotinamide generate reactive intermediate isocyanates, in situ, in the presence of PhI (OAc) 2 . These isocyanates then react with aminopyridines to form urea derivatives .Molecular Structure Analysis
The molecular structure of N-(3-pyridinyl)urea is represented by the linear formula C6H7N3O . The molecular weight of the compound is 137.139 Da .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of N-aryl-N’-pyridylurea include the formation of reactive intermediate isocyanates from benzamides, picolinamide, nicotinamide, and isonicotinamide . These isocyanates are generated in situ in the presence of PhI (OAc) 2 . The isocyanates then react with aminopyridines to form urea derivatives .科学研究应用
Synthesis of Unsymmetrical Ureas
Specific Scientific Field
Comprehensive and Detailed Summary of the Application
Unsymmetrical ureas, such as N-aryl-N’-pyridylurea and N,N’-bipyridylurea, can be synthesized from aryl- or pyridyl carboxamides and aminopyridines via Hofmann rearrangement .
Detailed Description of the Methods of Application or Experimental Procedures
In this method, benzamides, picolinamide, nicotinamide, and isonicotinamide are used to generate reactive intermediate isocyanates in situ, in the presence of PhI (OAc)2. These isocyanates then react with aminopyridines to form urea derivatives .
Thorough Summary of the Results or Outcomes Obtained
This method allows for the synthesis of unsymmetrical ureas without the direct use of isocyanates or the use of toxic phosgene for the in situ generation of isocyanates .
Selenium-Catalysed Reductive Carbonylation
Comprehensive and Detailed Summary of the Application
Substituted heterocyclic ureas can be synthesized via selenium-catalysed reductive carbonylation of substituted nitrobenzezes .
Detailed Description of the Methods of Application or Experimental Procedures
This method uses aminopyridine or aminopyrimidine derivatives as co-reagents and carbon monoxide as a carbonylating reagent .
Thorough Summary of the Results or Outcomes Obtained
This method results in the synthesis of a series of commercially useful substituted heterocyclic ureas .
Synthesis of 4,5-Dihydroxy-2-imidazolidinones
Comprehensive and Detailed Summary of the Application
The acid-catalyzed cyclocondensation in refluxing acetonitrile of aqueous glyoxal with N-heteroaryl-N’-phenylureas leads to the formation of the corresponding 1-heteroaryl-3-phenyl-4,5-dihydroxy-2-imidazolidinones .
Detailed Description of the Methods of Application or Experimental Procedures
This method uses N-heteroaryl-N’-phenylureas as co-reagents and glyoxal as a carbonylating reagent .
Thorough Summary of the Results or Outcomes Obtained
This method results in the synthesis of a series of commercially useful 4,5-dihydroxy-2-imidazolidinones .
属性
IUPAC Name |
pyridin-3-ylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(10)9-5-2-1-3-8-4-5/h1-4H,(H3,7,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZTXRZGHLQWFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401316505 | |
| Record name | N-3-Pyridinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Pyridin-3-yl)urea | |
CAS RN |
13114-65-3 | |
| Record name | N-3-Pyridinylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13114-65-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-3-Pyridinylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401316505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (pyridin-3-yl)urea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-[(Diphenylmethyl)amino]-4-oxobutanoic acid](/img/structure/B1295563.png)











